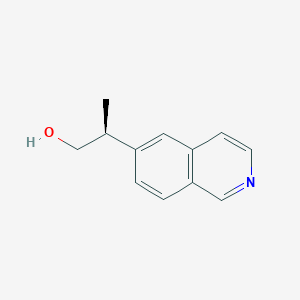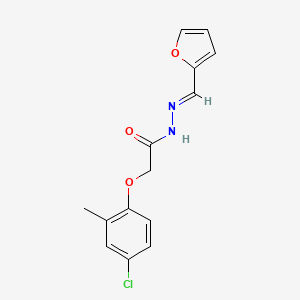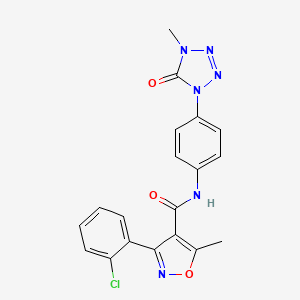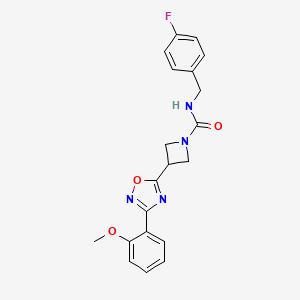
(2S)-2-Isoquinolin-6-ylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Isoquinolin-6-ylpropan-1-ol is a chemical compound that belongs to the class of isoquinoline alkaloids. It has been studied for its potential applications in pharmacology and drug development.
Mécanisme D'action
The mechanism of action of ((2S)-2-Isoquinolin-6-ylpropan-1-ol)-2-Isoquinolin-6-ylpropan-1-ol is not fully understood. However, it has been suggested that it may exert its effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
((2S)-2-Isoquinolin-6-ylpropan-1-ol)-2-Isoquinolin-6-ylpropan-1-ol has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ((2S)-2-Isoquinolin-6-ylpropan-1-ol)-2-Isoquinolin-6-ylpropan-1-ol for lab experiments is its potential as a therapeutic agent. It has been shown to possess various pharmacological properties, making it a promising candidate for drug development. However, one of the limitations of ((2S)-2-Isoquinolin-6-ylpropan-1-ol)-2-Isoquinolin-6-ylpropan-1-ol is its limited availability and high cost, which may limit its use in lab experiments.
Orientations Futures
There are several future directions for the study of ((2S)-2-Isoquinolin-6-ylpropan-1-ol)-2-Isoquinolin-6-ylpropan-1-ol. One potential direction is the development of ((2S)-2-Isoquinolin-6-ylpropan-1-ol)-2-Isoquinolin-6-ylpropan-1-ol-based drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another potential direction is the investigation of the mechanism of action of ((2S)-2-Isoquinolin-6-ylpropan-1-ol)-2-Isoquinolin-6-ylpropan-1-ol, which may provide insights into its therapeutic potential. Additionally, the synthesis of ((2S)-2-Isoquinolin-6-ylpropan-1-ol)-2-Isoquinolin-6-ylpropan-1-ol analogs may lead to the discovery of more potent and selective compounds for drug development.
Méthodes De Synthèse
The synthesis of ((2S)-2-Isoquinolin-6-ylpropan-1-ol)-2-Isoquinolin-6-ylpropan-1-ol can be achieved through various methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
((2S)-2-Isoquinolin-6-ylpropan-1-ol)-2-Isoquinolin-6-ylpropan-1-ol has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
(2S)-2-isoquinolin-6-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)10-2-3-12-7-13-5-4-11(12)6-10/h2-7,9,14H,8H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURDZNNIKCSPFP-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)C=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=C1)C=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-3-sulfanyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one; 7-methyl-3-sulfanyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2610337.png)

![2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2610340.png)
![3-butyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2610342.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2610348.png)



![2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2610352.png)
![2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2610353.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2610354.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2610357.png)